Cbl-b-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-5 is a potent inhibitor of the Casitas B-lineage lymphoma proto-oncogene b (Cbl-b), an E3 ubiquitin-protein ligase that plays a critical role in regulating immune responses. This compound has shown significant potential in cancer research and immunotherapy due to its ability to modulate immune system activity .
Vorbereitungsmethoden
The synthesis of Cbl-b-IN-5 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of lactams as starting materials, which undergo various chemical transformations to yield the final product . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.
Analyse Chemischer Reaktionen
Cbl-b-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study the role of Cbl-b in tumor progression and immune response modulation . In immunotherapy, this compound has shown promise in enhancing the efficacy of immune checkpoint inhibitors and reversing immunosuppression in the tumor microenvironment . Additionally, it has been investigated for its potential role in treating acute myocardial infarction by modulating immune responses and reducing inflammation .
Wirkmechanismus
Cbl-b-IN-5 exerts its effects by inhibiting the activity of Cbl-b, an E3 ubiquitin-protein ligase. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced immune cell activity. The molecular targets and pathways involved include the CD28 and CTLA-4 signaling pathways, which are crucial for T cell activation and immune response regulation .
Vergleich Mit ähnlichen Verbindungen
Cbl-b-IN-5 is unique among Cbl-b inhibitors due to its potent and selective inhibition of Cbl-b. Similar compounds include Nx-1607 and other small-molecule inhibitors that target the same protein . These compounds share similar mechanisms of action but may differ in their binding affinities, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of cancer and immunotherapy. Its ability to modulate immune responses and enhance the efficacy of existing treatments makes it a promising candidate for further investigation and development.
Eigenschaften
Molekularformel |
C17H17N5OS |
---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[3-[1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N5OS/c1-12(24-17-21-19-11-22(17)2)13-6-5-7-14(10-13)20-16(23)15-8-3-4-9-18-15/h3-12H,1-2H3,(H,20,23) |
InChI-Schlüssel |
BOVJKQTZTZBOBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=N2)SC3=NN=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.